3-allyl-5-(3-bromo-5-chloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
Übersicht
Beschreibung
3-allyl-5-(3-bromo-5-chloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as BCTD, is a thiazolidinedione derivative that has been studied for its potential therapeutic applications. BCTD has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
Wirkmechanismus
The mechanism of action of 3-allyl-5-(3-bromo-5-chloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB, PI3K/Akt, and MAPK pathways. 3-allyl-5-(3-bromo-5-chloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has also been found to induce apoptosis by activating caspases and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
3-allyl-5-(3-bromo-5-chloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-diabetic effects. 3-allyl-5-(3-bromo-5-chloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to reduce the levels of inflammatory cytokines, inhibit the growth of tumor cells, and improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-allyl-5-(3-bromo-5-chloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its potential therapeutic applications in various diseases. 3-allyl-5-(3-bromo-5-chloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to have anti-inflammatory, anti-tumor, and anti-diabetic effects, making it a promising candidate for drug development. However, one limitation of using 3-allyl-5-(3-bromo-5-chloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
For research on 3-allyl-5-(3-bromo-5-chloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione include investigating its potential therapeutic applications in other diseases, such as cardiovascular disease and neurodegenerative diseases. Further studies are also needed to elucidate the mechanism of action of 3-allyl-5-(3-bromo-5-chloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione and to optimize its pharmacokinetics and bioavailability for drug development. Additionally, the development of novel 3-allyl-5-(3-bromo-5-chloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione derivatives with improved efficacy and safety profiles may also be an area of future research.
In conclusion, 3-allyl-5-(3-bromo-5-chloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has been studied for its potential therapeutic applications in various diseases. Its anti-inflammatory, anti-tumor, and anti-diabetic effects make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetics and bioavailability for clinical use.
Wissenschaftliche Forschungsanwendungen
3-allyl-5-(3-bromo-5-chloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer, 3-allyl-5-(3-bromo-5-chloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In diabetes, 3-allyl-5-(3-bromo-5-chloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and reduce blood glucose levels. In inflammation, 3-allyl-5-(3-bromo-5-chloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to reduce inflammatory cytokines and inhibit the activation of NF-κB.
Eigenschaften
IUPAC Name |
(5E)-5-[(3-bromo-5-chloro-4-hydroxyphenyl)methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO3S/c1-2-3-16-12(18)10(20-13(16)19)6-7-4-8(14)11(17)9(15)5-7/h2,4-6,17H,1,3H2/b10-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWNOUXOIWQEBZ-UXBLZVDNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)O)Cl)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)O)Cl)/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.